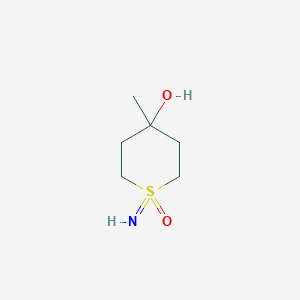

1-Imino-4-methyl-1-oxothian-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

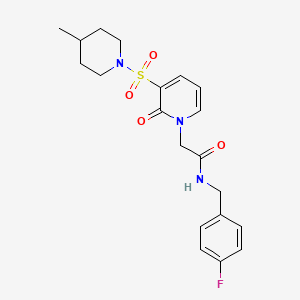

The molecular formula of 1-Imino-4-methyl-1-oxothian-4-ol is C6H13NO2S, and its molecular weight is 163.24. Further structural analysis would require more specific information or experimental data.Applications De Recherche Scientifique

UV-Induced Amino to Imino Hydrogen-Atom Transfer

Research on 1-methylcytosine demonstrated UV-induced amino to imino hydrogen-atom transfer, highlighting the potential for phototautomerism in biological and chemical studies. This process could be relevant for understanding the photostability and photochemical reactions of nucleic acid bases and their analogs under UV radiation (Reva et al., 2012).

Synthesis and Characterization of Imino Compounds

The synthesis and characterization of oligo-imino compounds have been explored, for instance, oligo-2-[(4-fluorophenyl)imino methylene] phenol. Such studies contribute to the understanding of polymer science, offering insights into the synthesis pathways, thermal stability, and potential applications of these materials in coatings, adhesives, or as functional materials with specific chemical interactions (Kaya & Gül, 2004).

Catalytic Applications

Bis(imino)pyridine cobalt complexes have been shown to catalyze hydroboration of alkenes with high activity and selectivity. These findings underscore the importance of imino compounds in catalysis, providing a pathway for the hydrofunctionalization of hydrocarbons, which is valuable in synthetic chemistry and industrial applications (Obligacion & Chirik, 2013).

Bioconjugation Techniques

The formation of oximes and hydrazones, closely related to imino formation, plays a critical role in bioconjugation, which is widely used in chemical biology, drug development, and materials science. This research area explores the mechanisms to enhance the speed and selectivity of these reactions for practical applications, including the conjugation of biomolecules for therapeutic purposes (Kölmel & Kool, 2017).

Corrosion Inhibition

Studies on the adsorption and inhibition effects of imino compounds on metals suggest their potential application in corrosion inhibition. These compounds can form protective layers on metal surfaces, mitigating the effects of corrosive environments. This application is crucial for material science, engineering, and the preservation of infrastructure (El-Lateef et al., 2015).

Propriétés

IUPAC Name |

1-imino-4-methyl-1-oxothian-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(8)2-4-10(7,9)5-3-6/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVGWCYTFRQUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=N)(=O)CC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

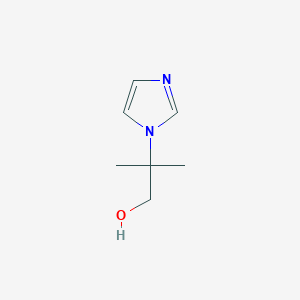

![1-(8-Methyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2598587.png)

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2598589.png)

![3,4,5-trimethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2598592.png)

![1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2598594.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2598595.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2598596.png)

![((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2598597.png)

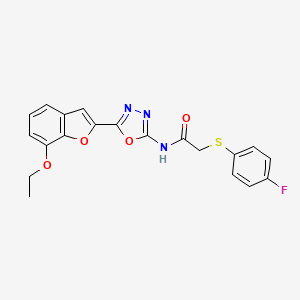

![N-(3-methyl-4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2598598.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2598599.png)

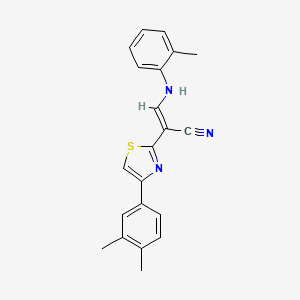

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2598607.png)